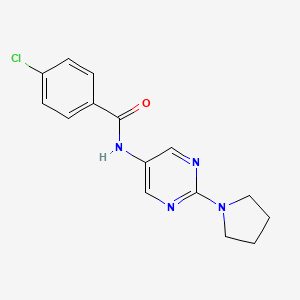

4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide" is a chemical entity that appears to be related to a class of benzamide derivatives. These compounds are of interest due to their potential pharmacological activities and their role in various chemical reactions and processes. The papers provided discuss related compounds with similar structures and functionalities, which can provide insights into the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions starting from basic building blocks such as amines, acids, and aldehydes. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved through the reaction of salicylic acid and 4-aminopyridine, with triethylamine acting as a catalyst . Similarly, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide involved the preparation of optical isomers from optically active pyrrolidine derivatives . These methods suggest that the synthesis of "this compound" could also involve the condensation of a chlorinated benzoyl chloride with an appropriate pyrrolidine-substituted amine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectral measurements such as IR, UV-Visible, 1H and 13C NMR, and sometimes X-ray crystallography . These techniques provide detailed information about the functional groups, molecular geometry, and electronic structure of the compounds. For example, the polymorphs of TKS159 were characterized by X-ray powder diffractometry and spectroscopic methods, revealing differences in their molecular conformations . The structure of "this compound" would likely be elucidated using similar analytical methods.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often influenced by their substituents. The presence of a pyridyl group, as seen in some of the discussed compounds, can lead to interactions with other molecules, such as in the formation of nano-aggregates with enhanced emission properties . Additionally, the presence of a chloro group can make the benzamide ring more reactive towards nucleophilic substitution reactions. The chemical reactivity of "this compound" would be expected to be influenced by both the chloro and pyrrolidinylpyrimidin substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be determined through various analytical techniques. Thermal analysis can reveal phase transitions and thermal stability, as demonstrated by the characterization of TKS159 polymorphs . The solubility and emission properties can be influenced by the polarity of the solvent, as seen in the luminescent properties of naphthalimide-benzamide compounds . The physical and chemical properties of "this compound" would likely be characterized by similar methods to understand its behavior in different environments.

Applications De Recherche Scientifique

Histone Deacetylase Inhibition for Cancer Therapy

The compound MGCD0103, closely related to 4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide, has been discovered as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity. This isotype-selective small molecule selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, induced histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. Demonstrating oral bioavailability and entering clinical trials, it shows promise as an anticancer drug (Zhou et al., 2008).

Analytical Chemistry and Quality Control

In analytical chemistry, a method for the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including a compound similar to this compound, was developed. This method, promising for the quality control of pharmaceuticals, involves baseline separation of analytes using a specific buffer and large-volume sample stacking for enhanced sensitivity (Ye et al., 2012).

Epilepsy and Pain Treatment via Potassium Channel Modulation

A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, related in structure to this compound, were identified as active in animal models of epilepsy and pain. These compounds, through modulation of potassium channels, present a new avenue for the treatment of neurological conditions (Amato et al., 2011).

RET Kinase Inhibition for Cancer Therapy

Another research direction involves novel 4-chloro-benzamide derivatives containing substituted heteroaryl rings, designed as RET kinase inhibitors for cancer therapy. Compounds in this category, including those structurally similar to this compound, exhibited potent inhibition of RET kinase activity, suggesting their potential as lead compounds for further investigation in cancer treatment (Han et al., 2016).

Orientations Futures

The future directions for “4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The development of new pyrrolidine compounds with different biological profiles is also a promising area of research .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint towards the potential targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bonding and pi-pi interactions, as suggested by the presence of the pyrimidine and pyrrolidine moieties .

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit significant activity against various pathogens, suggesting that the compound could potentially have antimicrobial or antiviral effects .

Propriétés

IUPAC Name |

4-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c16-12-5-3-11(4-6-12)14(21)19-13-9-17-15(18-10-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLCKOAZXURDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)

![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)